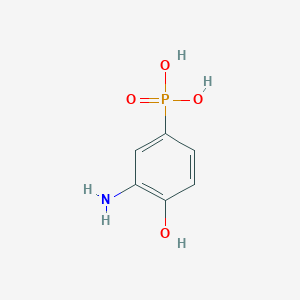

(3-Amino-4-hydroxyphenyl)phosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Amino-4-hydroxyphenyl)phosphonic acid is a useful research compound. Its molecular formula is C6H8NO4P and its molecular weight is 189.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of (3-Amino-4-hydroxyphenyl)phosphonic acid exhibit significant antimicrobial properties. These compounds have been tested against a range of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate potent activity against these strains, suggesting potential as new antimicrobial agents.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 1 | MRSA | 1-8 |

| Compound 2 | E. faecalis | 0.5-2 |

| Compound 3 | Gram-negative pathogens | 8-64 |

| Compound 4 | Candida auris | 8-64 |

These findings highlight the compound's potential utility in combating antibiotic resistance, a growing concern in clinical settings .

1.2 Bone Targeting and Mineralization

Phosphonic acids, including this compound, are known for their ability to bind to bone mineral surfaces. This property has been exploited in developing drugs aimed at treating metabolic bone diseases such as osteoporosis. The phosphonic acid group mimics the phosphate moiety, enhancing the bioactivity of these compounds .

Material Science Applications

2.1 Surfactants and Emulsifiers

Due to their polar nature, phosphonic acids can serve as effective surfactants in stabilizing colloidal solutions and preparing oil/water emulsions. The ability to form catanionic aggregates with lipophilic amines has been explored for applications in drug delivery systems and as HIV inhibitors .

2.2 Coating Agents

This compound can be utilized as a coating agent for metal oxides like TiO₂ and Al₂O₃, enhancing their properties for use in dye-sensitized solar cells and other electronic applications. The coordination properties allow for the immobilization of organic molecules on these surfaces .

Environmental Applications

3.1 Water Treatment

This compound is also used in water treatment processes as a chelating agent, helping to sequester metal ions and improve water quality. Its ability to interact with various metal ions makes it suitable for applications in industrial water systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of this compound revealed that specific modifications to the phenyl ring significantly enhanced activity against resistant strains of bacteria and fungi. The incorporation of heterocyclic substituents was particularly effective, leading to compounds with MIC values lower than those of existing antibiotics .

Case Study 2: Bone Mineralization

In another study focusing on metabolic bone diseases, this compound was shown to stimulate osteoblast activity and inhibit osteoclast formation in vitro, indicating its potential role as a therapeutic agent for osteoporosis .

Eigenschaften

CAS-Nummer |

59785-86-3 |

|---|---|

Molekularformel |

C6H8NO4P |

Molekulargewicht |

189.11 g/mol |

IUPAC-Name |

(3-amino-4-hydroxyphenyl)phosphonic acid |

InChI |

InChI=1S/C6H8NO4P/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H2,9,10,11) |

InChI-Schlüssel |

PWKCLOWSUDPYSF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1P(=O)(O)O)N)O |

Kanonische SMILES |

C1=CC(=C(C=C1P(=O)(O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.